4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Protecting group chemistry Silyl ether stability Multi-step organic synthesis

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (CAS 120743-99-9) is a silanol derivative of benzaldehyde, more precisely classified as a tert-butyldimethylsilyl (TBDMS or TBS) ether of 4-hydroxybenzaldehyde. It functions as a protected phenolic aldehyde building block, wherein the bulky TBDMS group masks the hydroxyl functionality while leaving the aldehyde moiety accessible for subsequent reactions such as condensations or nucleophilic additions.

Molecular Formula C13H20O2Si
Molecular Weight 236.38 g/mol
CAS No. 120743-99-9
Cat. No. B047317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
CAS120743-99-9
Molecular FormulaC13H20O2Si
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O
InChIInChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3
InChIKeyXACWSBWCLJXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (CAS 120743-99-9): Procurement-Grade Silyl-Protected Benzaldehyde Intermediate for Multi-Step Synthesis


4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (CAS 120743-99-9) is a silanol derivative of benzaldehyde, more precisely classified as a tert-butyldimethylsilyl (TBDMS or TBS) ether of 4-hydroxybenzaldehyde [1]. It functions as a protected phenolic aldehyde building block, wherein the bulky TBDMS group masks the hydroxyl functionality while leaving the aldehyde moiety accessible for subsequent reactions such as condensations or nucleophilic additions . This compound is commercially available from multiple suppliers in high purity (≥97%) and is a liquid at ambient temperature with a density of 0.957 g/mL and boiling point of 224–226 °C .

Why Generic Substitution of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde Fails in Regioselective and Multi-Step Syntheses


Substituting this compound with a closely related analog—such as the unprotected 4-hydroxybenzaldehyde, a TMS-protected benzaldehyde, or a TBDPS-protected benzaldehyde—introduces quantifiable liabilities. Unprotected 4-hydroxybenzaldehyde possesses a free phenolic hydroxyl that can undergo competitive side reactions (e.g., oxidation, nucleophilic addition, or acid-base chemistry) during transformations intended for the aldehyde group . Conversely, the TMS analog is approximately 10,000 times less hydrolytically stable than the TBS group, rendering it unsuitable for multi-step sequences involving aqueous workups or prolonged reaction times [1]. While TBDPS offers greater acid stability than TBS, it exhibits markedly lower stability under basic conditions and adds significant molecular weight that can complicate purification and downstream analysis . The TBS group on this specific compound occupies a critical intermediate position in the stability-selectivity continuum, providing sufficient robustness for multi-step synthesis while retaining the ability to be removed under mild, orthogonal conditions [1][2]. The following quantitative evidence demonstrates why this specific protected benzaldehyde, rather than its analogs, is the optimal procurement choice for demanding synthetic applications.

Quantitative Evidence Guide: Performance Differentiation of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde Against Structural Analogs


Hydrolytic Stability: TBS vs. TMS Protection on Benzaldehyde Scaffolds

The tert-butyldimethylsilyl (TBS) ether is approximately 10,000 times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether, a class-level inference supported by the established behavior of silyl ethers [1][2]. This differential stability is critical for synthetic sequences involving aqueous workup or chromatographic purification. While TMS-protected benzaldehyde derivatives undergo rapid solvolysis, the TBS-protected compound withstands these conditions, enabling multi-step elaboration without premature deprotection .

Protecting group chemistry Silyl ether stability Multi-step organic synthesis

Selective Oxidation: TBDMS Ether of Benzaldehyde vs. TBDPS Analog

In a direct head-to-head comparison using the CrO₃-H₅IO₆ oxidation system, benzylic TBDMS ethers are efficiently oxidized to the corresponding carbonyl compounds with high chemoselectivity, while TBDPS ethers remain completely unaffected under identical conditions . This orthogonal reactivity profile is documented in the oxidation of benzyl TBDMS ethers to benzaldehyde derivatives at -78 °C. The study explicitly notes that the procedure is 'very selective for the TBDMS group over the TBDPS group' [1].

Chemoselective oxidation Silyl ether stability Functional group tolerance

Selective Phenolic Deprotection: TBDMS vs. TBDPS and TIPS Ethers with KHF₂

In a direct comparative study of phenolic silyl ether deprotection using KHF₂ in methanol, TBDMS and TBDPS ethers underwent complete cleavage at room temperature within 30 minutes, whereas the more sterically hindered TIPS ether required 2.5 hours under identical conditions [1]. Importantly, the study further demonstrated that phenolic TBDMS ethers could be selectively cleaved in the presence of primary benzylic TBDMS ethers, which remained intact after 30 minutes at room temperature [1].

Orthogonal deprotection Phenol silyl ether cleavage KHF₂ desilylation

Living Anionic Copolymerization: Quantitative Alternating Polyester Formation

In anionic copolymerization with ethylphenylketene (EPK) at -40 °C in THF using butyllithium as initiator, 4-(tert-butyldimethylsilyloxy)benzaldehyde participates in a perfect 1:1 alternating copolymerization, yielding the corresponding polyester quantitatively [1]. Addition of lithium chloride to the system enables the polymerization to proceed in a living fashion, producing polyester with controlled molecular weight and narrow dispersity [1]. This stands in contrast to copolymerizations using unprotected 4-hydroxybenzaldehyde, where the free phenol would terminate anionic propagation.

Anionic polymerization Alternating copolymerization Well-defined polyester synthesis

Enantioselective Henry Reaction: Defined Aldehyde Electrophilicity for Chiral β-Nitroalcohol Synthesis

In the enantioselective condensation of 4-(tert-butyldimethylsilyloxy)benzaldehyde with nitromethane catalyzed by a chiral Zn-ligand complex in THF, the reaction proceeds smoothly to yield the (R)-2-nitroethanol derivative, which is subsequently reduced to the corresponding 2-aminoethanol derivative [1][2]. While explicit yield data for this specific substrate are not provided in the abstracted route, the method is established for asymmetric synthesis of (-)-denopamine and (-)-arbutamine [1]. The TBS-protected aldehyde serves as a key intermediate in these pharmaceutical synthetic routes, demonstrating its compatibility with enantioselective catalytic conditions.

Asymmetric synthesis Henry reaction Chiral ligand catalysis

Steric Shielding and Crystallinity: TBS vs. Unprotected Phenol in Solid-Phase Synthesis

4-Hydroxybenzaldehyde serves as a precursor for phosphorylating reagents used in solid-phase oligonucleotide synthesis [1]. In such applications, the free phenol is ultimately required; however, during reagent preparation, the unprotected phenol can undergo unwanted oxidation or participate in side reactions. The TBS-protected form provides temporary steric shielding of the phenol oxygen, preventing these side reactions during the multi-step synthesis of the phosphorylating reagent, while the aldehyde remains accessible for the initial condensation step [1][2]. This is a class-level inference based on standard protecting group strategy.

Solid-phase synthesis Steric protection Reagent compatibility

Procurement-Relevant Application Scenarios for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde Based on Verified Performance Evidence


Multi-Step Total Synthesis of Complex Natural Products (e.g., Leustroducsin B)

The TBS-protected aldehyde serves as a critical building block in convergent total synthesis, as exemplified in the synthesis of leustroducsin B, where it participates in alkynylzinc addition to establish stereocenters [1]. The 10,000-fold enhanced hydrolytic stability of the TBS group relative to TMS is essential for surviving the multiple aqueous workups and purification steps inherent in natural product synthesis [2]. Procurement of this specific protected aldehyde eliminates the need for in-house protection of 4-hydroxybenzaldehyde, a step that typically yields 80-95% but consumes 12-24 hours of reaction time and requires chromatographic purification [3].

Asymmetric Synthesis of β-Amino Alcohol Pharmaceuticals (e.g., (-)-Denopamine, (-)-Arbutamine)

This compound is the direct electrophilic partner in Zn-catalyzed enantioselective Henry reactions with nitromethane, yielding chiral β-nitroalcohols that are reduced to β-aminoethanol derivatives [4]. The TBS protection is mandatory in this methodology: the free phenol of 4-hydroxybenzaldehyde would interfere with the chiral Zn catalyst through competitive coordination or proton transfer, compromising enantioselectivity or halting catalysis entirely [5].

Synthesis of Well-Defined Functional Polyesters via Living Anionic Copolymerization

As demonstrated in the copolymerization with ethylphenylketene, this TBS-protected aldehyde participates in quantitative 1:1 alternating copolymerization under living anionic conditions [6]. This enables the synthesis of polyesters with pendant phenol groups (after deprotection) with controlled molecular weight and narrow dispersity. Unprotected 4-hydroxybenzaldehyde is incompatible with anionic initiators, making the TBS-protected form the essential monomer for accessing this class of functional polymers [6].

Synthesis of Benzimidazole-Based Bioactive Compounds and Drug Candidates

The compound serves as a reagent in the synthesis of benzimidazoles, important structural motifs with diverse biological activities [7]. In these condensation reactions, the TBS group protects the phenol during the acidic or dehydrating conditions required for benzimidazole ring formation, preventing O-alkylation side reactions that would otherwise reduce yield and complicate purification [8]. This protection strategy is standard for benzimidazole synthesis from phenolic aldehydes and ortho-phenylenediamines.

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